4-Bromo-2-(difluoromethoxy)-1-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate” involved mixing “methyl 3-amino-4-bromobenzoate” with “1,3-difluoro-2-nitrosobenzene” in glacial acetic acid . The reaction was heated to 80 °C for 3 days .Scientific Research Applications
Synthesis Applications
- 4-Bromo-2-(difluoromethoxy)-1-nitrobenzene is used as an intermediate in the synthesis of various compounds. For instance, it serves as an intermediate in the preparation of dofetilide, a medication used to treat arrhythmia, through a process that involves the Williamson Reaction and careful consideration of reaction conditions such as temperature and solvent (Zhai Guang-xin, 2006).
Enhancement of Electron Transfer Processes
- The compound plays a role in enhancing electron transfer processes. For example, in polymer solar cells, the addition of 1-Bromo-4-Nitrobenzene to the active layer significantly improves device performance, as evidenced by increased power conversion efficiency and more efficient excitonic dissociation (G. Fu et al., 2015).
Chemical Reactions in Ionic Liquids
- The reactivity of its radical anions in ionic liquids like N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide has been a subject of study. This research has highlighted the unique behaviors of these anions in ionic solvents compared to traditional non-aqueous solvents (S. Ernst et al., 2013).
Electrosynthetic Routes
- It is also used in electrosynthetic routes to create functionalised arylzinc species, showcasing a method for the formation of these compounds via electrochemical reduction (S. Ernst et al., 2014).
Cross-Coupling Reactions
- The compound is involved in cross-coupling reactions, such as the Ullmann cross-coupling, to create various organic structures like quinolines and phenanthridines, demonstrating its utility in complex organic syntheses (M. Banwell et al., 2004).
Properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPRPANKTMIKAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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